molecular formula C8H14N2S B13316214 Butyl(1,3-thiazol-5-ylmethyl)amine

Butyl(1,3-thiazol-5-ylmethyl)amine

Cat. No.: B13316214
M. Wt: 170.28 g/mol
InChI Key: XHWUSSKRTHBOPA-UHFFFAOYSA-N
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Description

Butyl(1,3-thiazol-5-ylmethyl)amine is an organic compound featuring a thiazole ring substituted at the 5-position with a methylene group linked to a butylamine moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and pesticidal properties, owing to their structural similarity to natural heterocycles .

Properties

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

N-(1,3-thiazol-5-ylmethyl)butan-1-amine

InChI

InChI=1S/C8H14N2S/c1-2-3-4-9-5-8-6-10-7-11-8/h6-7,9H,2-5H2,1H3

InChI Key

XHWUSSKRTHBOPA-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CN=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl(1,3-thiazol-5-ylmethyl)amine typically involves the reaction of 1,3-thiazole derivatives with butylamine. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Butyl(1,3-thiazol-5-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Butyl(1,3-thiazol-5-ylmethyl)amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Butyl(1,3-thiazol-5-ylmethyl)amine involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding, which can modulate the activity of enzymes and receptors. This compound may activate or inhibit biochemical pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Thiamethoxam

Structure: Thiamethoxam (CAS 153719-23-4) is a neonicotinoid insecticide with the formula (EZ)-3-(2-chloro-1,3-thiazol-5-ylmethyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene(nitro)amine . Key Differences:

  • Substituents : Thiamethoxam contains a chloro-thiazolemethyl group and a complex oxadiazinan ring, whereas Butyl(1,3-thiazol-5-ylmethyl)amine has a simpler butylamine substituent.
  • Application : Thiamethoxam is systemic, highly effective against sucking pests (e.g., M. persicae), and exhibits strong translocation in plants . This compound’s applications remain uncharacterized but may differ due to its lack of nitro and oxadiazinan groups.
  • Toxicity : Thiamethoxam has low mammalian toxicity but is ecotoxic to pollinators .

Benzyl(1,3-thiazol-5-ylmethyl)amine

Structure : Benzyl(1,3-thiazol-5-ylmethyl)amine (CAS 355008-63-8) replaces the butyl group with a benzyl moiety .
Key Differences :

  • Biological Activity : Benzyl-thiazole derivatives are often explored in medicinal chemistry, though specific data for this compound is unavailable.

4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine

Structure : This compound incorporates a tert-butyl group and a 1,2,4-triazole ring on the thiazole core .
Key Differences :

  • Functional Groups : The tert-butyl group enhances steric bulk, while the triazole ring introduces additional hydrogen-bonding sites.
  • Activity : This derivative was synthesized for anticancer research, showing that bulky substituents on thiazoles can modulate bioactivity .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity References
This compound C₈H₁₄N₂S Butyl, thiazole-methyl Undocumented (inferred) -
Thiamethoxam C₈H₁₀ClN₅O₃S Chloro-thiazolemethyl, oxadiazinan Insecticidal
Benzyl(1,3-thiazol-5-ylmethyl)amine C₁₁H₁₂N₂S Benzyl, thiazole-methyl Undocumented
4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine C₉H₁₃N₅S tert-Butyl, triazole Anticancer potential

Research Findings and Implications

  • Thiazole Modifications : The addition of electron-withdrawing groups (e.g., chloro in Thiamethoxam) enhances pesticidal activity by increasing receptor binding affinity . Conversely, bulky substituents like tert-butyl may improve metabolic stability in drug candidates .
  • Amine Functionality : The amine group in this compound could serve as a site for further derivatization, similar to benzothiazole-triazole hybrids in anticancer research .
  • Gaps in Knowledge: Direct pharmacological or agrochemical data on this compound are absent in the provided evidence.

Biological Activity

Butyl(1,3-thiazol-5-ylmethyl)amine is a synthetic compound featuring a butyl group attached to a thiazole derivative. The thiazole ring, characterized by its five-membered heterocyclic structure containing sulfur and nitrogen, is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, antiviral, and anticancer properties.

The chemical structure of this compound allows it to interact with various biological targets. Its mechanism of action may involve binding to enzymes or receptors, influencing their activity. For instance, it may inhibit microbial enzymes leading to antimicrobial effects or interact with DNA to induce cytotoxicity in cancer cells .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar thiazole structures can inhibit the growth of various bacteria and fungi. For example:

  • Minimum Inhibitory Concentration (MIC) values for related thiazole derivatives against Staphylococcus aureus were reported as low as 0.015 mg/mL .
  • Compounds containing thiazole rings have demonstrated effectiveness against Candida albicans and Aspergillus niger, with MIC values ranging from 3.92 to 4.23 mM .

Antifungal Activity

The antifungal potential of this compound has been highlighted in various studies. Its structural features contribute to its efficacy against pathogenic fungi. Research indicates that thiazole derivatives can disrupt fungal cell membranes or inhibit essential metabolic pathways .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Research has indicated that this compound may induce apoptosis in cancer cells through several mechanisms:

  • In a study involving tumor-bearing mice, thiazole derivatives were shown to suppress tumor growth significantly .
  • Flow cytometry analysis revealed that related compounds accelerated apoptosis in cancer cell lines at specific dosages .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:

  • Substituents on the Thiazole Ring : Modifications at the 4-position of the thiazole ring can enhance biological activity by increasing chemical reactivity and binding affinity to targets.
  • Lipophilicity : Increased lipophilicity often correlates with improved cellular uptake and bioavailability of the compound .

Case Studies

Several case studies illustrate the biological activity of thiazole derivatives similar to this compound:

StudyCompoundActivityIC50 Value
Ribeiro Morais et al. (2023)BnZ variantAnticancer25.72 μM
Zhang et al. (2021)Thiazole derivativeAntimicrobial0.015 mg/mL
Liu et al. (2020)Thiazole hybridAntiviralNot specified

These studies underscore the potential therapeutic applications of thiazole-based compounds in treating various diseases.

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